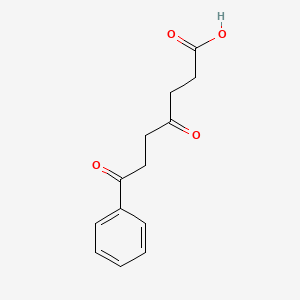

4,7-Dioxo-7-phenylheptanoic acid

Beschreibung

Contextualization within Dioxoalkanoic Acid Chemistry

Dioxoalkanoic acids are a class of organic compounds characterized by the presence of two ketone or aldehyde functional groups and a carboxylic acid group. Their general structure allows for a wide range of derivatives based on the length of the carbon chain and the position of the functional groups. 4,7-Dioxo-7-phenylheptanoic acid is a specific example, featuring a seven-carbon chain with keto groups at the 4th and 7th positions and a phenyl group attached to the 7th carbon.

The reactivity of dioxoalkanoic acids is dictated by the interplay of their three functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The ketone groups are susceptible to nucleophilic attack and can participate in a variety of condensation and cyclization reactions. The relative positioning of these groups can lead to unique intramolecular reactions, forming cyclic or heterocyclic structures.

A study published in the Asian Journal of Chemistry details the synthesis and characterization of this compound. asianpubs.org The compound was synthesized from acetophenone (B1666503) and furfural, with the final step involving hydrolysis. asianpubs.org The researchers also determined its crystal structure, revealing that it crystallizes in the monoclinic system. asianpubs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₄ | nih.govchemsynthesis.comscbt.com |

| Molecular Weight | 234.25 g/mol | chemsynthesis.comscbt.com |

| Stereochemistry | Achiral | nih.gov |

Significance and Research Landscape of Multi-Ketone Carboxylic Acids

Multi-ketone carboxylic acids, including 1,4-dicarbonyl compounds, are significant synthetic intermediates. acs.orgresearchgate.net Their structure, characterized by a specific spacing between carbonyl groups, makes them valuable precursors for synthesizing five-membered heterocycles, which are common motifs in natural products and pharmaceuticals. researchgate.net However, the synthesis of these compounds, particularly 1,4-dicarbonyls, presents a notable challenge to organic chemists due to the mismatched polarity of the carbonyl groups. researchgate.net

The research landscape for these compounds is focused on developing novel synthetic strategies to overcome these challenges. researchgate.net Recent advancements have explored methods like organocatalytic Stetter reactions, oxidative enolate coupling, and radical-based approaches. researchgate.net These methods aim to achieve high levels of stereocontrol, which is crucial for the synthesis of complex target molecules. acs.orgresearchgate.net The development of enantioselective syntheses of 1,4-dicarbonyl compounds remains a significant area of active research. acs.org

The strategic importance of these compounds is further highlighted by their application in the total synthesis of natural products. acs.orgresearchgate.net Despite considerable progress, a universally applicable method for synthesizing 1,4-dicarbonyls has yet to be established, indicating a continuing need for creative synthetic solutions. researchgate.net

Historical Overview of Synthetic and Mechanistic Studies on Related Compounds

The study of dicarbonyl compounds and their synthesis has a rich history. The conversion of carboxylic acids to ketones, a fundamental transformation, has been known for centuries and was even described as early as 1612. acs.org This reaction has been rediscovered multiple times, with one of the earliest modern accounts by W. H. Perkin, Sr., in 1886. acs.org

Mechanistic studies have been crucial in understanding and optimizing the synthesis of dicarbonyl compounds. For instance, research on the cyclization of δ-aryl-β-dicarbonyl compounds has utilized computational studies to understand the stability of radical intermediates and rationalize product selectivity. researchgate.net These studies have shown that the reaction mechanism can be influenced by the solvent and the nature of the oxidizing agent. researchgate.net

More recent synthetic methodologies have employed advanced catalytic systems. Metallaphotoredox catalysis, for example, has enabled the selective cross-ketonization of carboxylic acids, offering a way to form unsymmetrical ketones from two different carboxylic acids without pre-activation. nih.gov Other innovative approaches include the rhodium-catalyzed reorganization of carbon skeletons to facilitate group exchange between ketones and carboxylic acids, and the use of iridium catalysts for the synthesis of carboxylic acids from ketones or aldehydes with carbon dioxide and hydrogen. nih.govacs.org These modern methods represent a significant evolution from the classical approaches and continue to expand the synthetic chemist's toolkit for accessing complex dicarbonyl compounds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7-dioxo-7-phenylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-11(7-9-13(16)17)6-8-12(15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNLNHPQCXZOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212753 | |

| Record name | Benzeneheptanoic acid, gamma, zeta-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-53-4 | |

| Record name | γ,ζ-Dioxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dioxo-7-phenylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6336-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneheptanoic acid, gamma, zeta-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ,.zeta.-dioxobenzeneheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Dioxo-7-phenylheptanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH46C48B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathway Elucidation

Convergent and Linear Synthetic Routes to 4,7-Dioxo-7-phenylheptanoic Acid

A notable synthetic route to this compound begins with the condensation of acetophenone (B1666503) and furfural. asianpubs.org This initial reaction, typically carried out in the presence of a base like sodium hydroxide (B78521) at room temperature, forms a chalcone-like intermediate. asianpubs.org This intermediate possesses the core phenyl group from acetophenone and a furan (B31954) ring from furfural, setting the stage for the subsequent formation of the heptanoic acid chain.

Following the initial condensation, the intermediate undergoes a crucial hydrolytic transformation to yield this compound. asianpubs.org This step involves the cleavage of the furan ring, which is typically achieved using a mixture of acetic acid and hydrochloric acid. asianpubs.org The hydrolysis effectively unmasks the dicarbonyl functionality and the carboxylic acid group, completing the synthesis of the target molecule. asianpubs.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of this compound and its derivatives, researchers have investigated various factors to maximize yields. These include the choice of solvents, temperature, and catalysts. researchgate.net For instance, studies on related multi-component reactions have shown that switching from conventional heating to microwave irradiation can significantly increase yields. researchgate.net The use of catalysts, such as sodium dodecyl sulfate (B86663) (SDS), has also been explored to facilitate reactions. researchgate.net The progress of these reactions is often monitored using techniques like thin-layer chromatography (TLC). researchgate.net

Modern approaches to reaction optimization increasingly employ high-throughput screening and machine learning algorithms. semanticscholar.org These methods allow for the rapid evaluation of a wide range of reaction parameters, leading to the identification of optimal conditions with fewer experiments. semanticscholar.org

Regioselectivity and Stereocontrol in the Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, the synthesis of its derivatives can introduce stereocenters, making stereocontrol a significant consideration. nih.gov Regioselectivity, the control of which position on a molecule reacts, is also important, particularly when introducing additional functional groups to the aromatic ring or the aliphatic chain. The principles of convergent synthesis are often applied in the creation of complex, biologically active molecules where precise control over stereochemistry is paramount. scholarsresearchlibrary.com For example, in the synthesis of complex natural products, fragments with defined stereochemistry are often synthesized independently and then coupled together. scholarsresearchlibrary.com

Advanced Chemical Reactivity and Transformation Mechanisms

Reactions with Nucleophilic and Electrophilic Reagents

The chemical behavior of 4,7-Dioxo-7-phenylheptanoic acid is dictated by the presence of two distinct carbonyl groups (a ketone and a carboxylic acid) and a phenyl ring. This structure allows for a variety of reactions with both nucleophilic and electrophilic reagents.

The carbonyl groups are primary sites for nucleophilic attack. Nucleophiles, which are electron-rich species, are drawn to the partially positive carbon atoms of the carbonyl groups. The reactivity of these groups can be influenced by the reaction conditions. For instance, the carboxylic acid can be deprotonated by a base to form a carboxylate anion, which is less susceptible to nucleophilic attack.

Conversely, the oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as nucleophiles, particularly after protonation by an acid, which increases the electrophilicity of the carbonyl carbon. The aromatic phenyl ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. The reactivity and orientation of this substitution are influenced by the existing acyl group.

Reactions involving 1,4-dicarbonyl compounds, such as this compound, can proceed through various mechanisms. These reactions are often initiated by the reversible addition of a nucleophile to one of the carbonyl groups, forming an intermediate adduct. mdpi.com This adduct can then undergo further transformations to yield the final product. mdpi.com The specific pathway and the stability of intermediates play a crucial role in determining the reaction's outcome.

Cyclization Reactions and Heterocyclic Ring Formation

A significant aspect of the reactivity of this compound is its ability to undergo cyclization reactions, leading to the formation of various heterocyclic compounds. This is primarily due to its nature as a 1,4-dicarbonyl compound.

One of the most notable transformations of 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which can be used to produce pyrroles, furans, and thiophenes. alfa-chemistry.comresearchgate.net In the context of this compound, condensation with ammonia (B1221849) or primary amines under neutral or weakly acidic conditions yields substituted pyrroles. organic-chemistry.org

The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrrole (B145914) ring. organic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate this reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) tend to favor the formation of furan (B31954) derivatives instead. organic-chemistry.org The Paal-Knorr synthesis is a versatile method for preparing a wide range of pyrrole derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.comnih.govscielo.br

Table 1: Paal-Knorr Pyrrole Synthesis Conditions

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 1,4-Dicarbonyl Compound | Ammonia or Primary Amine | Neutral or weakly acidic | Pyrrole Derivative |

| 1,4-Dicarbonyl Compound | Ammonia or Primary Amine with Acetic Acid | Accelerated reaction | Pyrrole Derivative |

The carboxylic acid functionality in this compound introduces the possibility of intramolecular reactions, specifically lactonization. Gamma-keto acids can undergo reduction and subsequent cyclization to form γ-lactones. Various reagents and catalysts can be employed to achieve this transformation with high diastereoselectivity. acs.orgorganic-chemistry.orgnih.govacs.orgnih.gov For example, reduction with silane (B1218182) reagents in the presence of trifluoroacetic acid can yield syn-γ-lactones, while trialkylborohydrides can produce syn,anti-γ-lactones. acs.org

While direct cyclization of this compound to resorcinol (B1680541) or phloroglucinol (B13840) analogues is not commonly reported, the broader class of polyketones can undergo such transformations. These cyclizations are fundamental in the biosynthesis of aromatic natural products.

Investigation of Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

For the Paal-Knorr pyrrole synthesis, kinetic studies have revealed that the rate-determining step is the cyclization of an intermediate. organic-chemistry.org The stereochemistry of the starting 1,4-dicarbonyl compound can influence the reaction rate, suggesting that the formation of an enamine prior to the rate-limiting step is unlikely. organic-chemistry.org The nature of the substituents on both the dicarbonyl compound and the amine can also affect the reaction rate. organic-chemistry.org

Mechanistic investigations of reactions involving dicarbonyl compounds have explored the role of various intermediates, such as zwitterions and radicals. researchgate.netnih.govacs.org For example, the addition of carbonyl compounds to certain organometallic species has been shown to proceed through a zwitterionic intermediate. nih.gov In other cases, radical intermediates have been identified. acs.org The specific reaction conditions and the nature of the reactants determine which mechanistic pathway is favored.

Derivatization Strategies for Complex Molecular Architectures

This compound can serve as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of derivatization strategies.

The carboxylic acid group can be converted into esters, amides, or other acid derivatives. The keto groups can be reduced to alcohols, which can then be further functionalized. The pyrrole ring, formed via the Paal-Knorr synthesis, can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. These strategies enable the construction of a wide range of complex molecular architectures with potential applications in various fields, including pharmaceuticals and materials science. acs.org

Enzymatic and Biocatalytic Transformations in Synthetic Contexts

Enzymes offer a powerful tool for the selective transformation of organic molecules under mild conditions. In the context of this compound, biocatalysis can be employed to achieve specific chemical modifications.

Dicarbonyl reductases are a class of enzymes that can stereoselectively reduce the two carbonyl groups of a dicarbonyl compound to the corresponding chiral diols. rsc.orgrsc.org These enzymes often require a cofactor, such as NADH or NADPH, to provide the reducing equivalents. rsc.org The stereoselectivity of these enzymes can be very high, providing access to optically pure diols that are valuable chiral building blocks. rsc.org Other enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can also be used for the enantioselective reduction of carbonyl groups. thieme-connect.denih.gov

Biocatalytic methods can also be applied to the synthesis of α-keto acids from fatty acids, and for their subsequent asymmetric alkylation. nih.govresearchgate.netnih.gov These enzymatic cascades can provide efficient and sustainable routes to valuable chiral compounds. nih.gov The use of biocatalysis in organic synthesis is a rapidly growing field, offering environmentally friendly alternatives to traditional chemical methods. entrechem.comrsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ammonia |

| Acetic acid |

| Pyrrole |

| Furan |

| Thiophene |

| γ-Lactone |

| Resorcinol |

| Phloroglucinol |

| NADH |

| NADPH |

| Acetophenone (B1666503) |

| Furfural |

| Sodium hydroxide (B78521) |

| Hydrochloric acid |

| Trifluoroacetic acid |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Crystallographic Analysis of 4,7-Dioxo-7-phenylheptanoic Acid and its Derivatives

Crystallographic techniques offer an unparalleled view into the three-dimensional architecture of molecules in their crystalline form.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. For this compound, this technique provides definitive proof of its molecular structure and insights into its solid-state packing.

A study successfully synthesized and crystallized this compound, allowing for its structural elucidation via X-ray diffraction. asianpubs.org The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2(1)/c. asianpubs.org The unit cell parameters were determined to be a = 5.3007 (14) Å, b = 28.405 (8) Å, and c = 7.679(2) Å, with a cell volume of 1130.4 (5) ų. asianpubs.org These data provide a precise and unambiguous description of the crystal lattice. The asymmetric unit contains one molecule of this compound, and there are four molecules (Z=4) within the unit cell. asianpubs.org The availability of such detailed crystallographic data is invaluable for understanding intermolecular interactions and solid-state properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.3007 (14) |

| b (Å) | 28.405 (8) |

| c (Å) | 7.679 (2) |

| Volume (ų) | 1130.4 (5) |

| Z | 4 |

Polymorphism and Solid-State Structural Research

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. While specific studies on the polymorphism of this compound are not extensively reported in the provided context, the existing single-crystal X-ray diffraction study lays the groundwork for such investigations. asianpubs.org Future research could explore different crystallization conditions (e.g., solvent, temperature, pressure) to identify potential polymorphs. The discovery of polymorphs would be significant, as each form could exhibit different melting points, solubilities, and stabilities, which are critical parameters in materials science and pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and conformation of molecules in solution. Both ¹H and ¹³C NMR are instrumental in the characterization of this compound.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, as well as signals for the methylene (B1212753) protons of the heptanoic acid chain. The chemical shifts and coupling patterns of these protons provide detailed information about their chemical environment and proximity to one another.

The ¹³C NMR spectrum is equally informative, providing a unique signal for each carbon atom in a distinct chemical environment. For this compound, this would include signals for the carbonyl carbons of the ketone and carboxylic acid groups, the carbons of the phenyl ring, and the methylene carbons of the aliphatic chain. The chemical shifts of the carbonyl carbons are particularly characteristic and confirm the presence of these functional groups. Although specific spectral data for this compound is not detailed in the provided search results, its synthesis and characterization by ¹H NMR have been reported. asianpubs.org

Mass Spectrometry Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In the context of this compound, mass spectrometry is crucial for confirming the successful synthesis of the target molecule. asianpubs.org The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound (C₁₃H₁₄O₄), which is approximately 234.25 g/mol . nih.govchemsynthesis.comscbt.com

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For a dicarbonyl compound like this compound, characteristic fragmentation pathways would involve cleavage adjacent to the carbonyl groups. libretexts.org The loss of specific neutral fragments can help to piece together the structure of the parent molecule. For carboxylic acids, prominent peaks corresponding to the loss of OH (17 amu) and COOH (45 amu) are often observed. libretexts.org The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds, which can provide further structural clues. libretexts.org

Mass spectrometry is also an invaluable tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the disappearance of starting materials and the appearance of the desired product can be tracked, allowing for the optimization of reaction conditions. waters.comnih.gov

Vibrational Spectroscopy (Raman, IR) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups. The carboxylic acid C=O stretch typically appears in the range of 1700-1725 cm⁻¹, while the ketone C=O stretches would also be found in this region, generally around 1680-1700 cm⁻¹ for the aryl ketone and 1715 cm⁻¹ for the aliphatic ketone. youtube.com The broad absorption band characteristic of the O-H stretch of the carboxylic acid dimer would be expected in the region of 2500-3300 cm⁻¹. mdpi.com

Chromatographic Methods (HPLC, LC-MS) in Synthetic Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for separating and purifying compounds, as well as for assessing the purity of a synthesized product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of this compound.

HPLC can be used to separate this compound from any unreacted starting materials or byproducts. By using a suitable stationary phase and mobile phase, a high degree of separation can be achieved. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. asianpubs.org As the components of a mixture are eluted from the chromatography column, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each component. This powerful combination allows for the confident identification of the product and any impurities in a reaction mixture. For the synthesis of this compound, LC-MS is an ideal technique to confirm the identity of the product and to assess its purity in a single analysis. asianpubs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 4,7-Dioxo-7-phenylheptanoic acid, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can provide insights into its molecular orbitals, charge distribution, and electrostatic potential. acs.orgresearchgate.net

The electronic structure is largely dictated by the interplay between the phenyl ring, the two ketone groups, and the carboxylic acid moiety. The phenyl group, being an aromatic system, influences the electron density across the molecule. The ketone and carboxylic acid groups are electron-withdrawing, which would create regions of positive electrostatic potential, particularly around the carbonyl carbons, making them susceptible to nucleophilic attack.

Key Electronic Properties (Hypothetical Data based on similar structures):

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Moderate to Low | A smaller gap suggests higher reactivity and potential for electronic transitions under UV-Vis light. |

| Dipole Moment | Significant | The presence of multiple polar carbonyl groups and a carboxylic acid function would result in a notable molecular dipole moment, influencing its solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential around oxygen atoms; Positive potential on carbonyl carbons and acidic proton. | Predicts sites for electrophilic and nucleophilic attack, respectively. |

The reactivity of this compound can be further understood by analyzing its frontier molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the phenyl ring and the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the carbonyl carbons, marking them as the sites for nucleophilic attack.

Molecular Dynamics Simulations of the Conformational Landscape

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov The heptanoic acid chain allows for considerable conformational freedom, and MD simulations can map the potential energy surface to identify stable conformers and the energy barriers between them.

The conformational flexibility is a key determinant of the molecule's ability to interact with other molecules, such as biological receptors or catalysts. The simulations would likely reveal a variety of folded and extended conformations, with the relative populations of each depending on the solvent environment and temperature. Intramolecular hydrogen bonding between the carboxylic acid proton and one of the ketone oxygens could lead to more compact, cyclic-like structures.

Predicted Stable Conformations:

| Conformation Type | Description | Potential for Intramolecular H-Bonding |

| Extended | The alkyl chain is in a linear or near-linear arrangement. | Low |

| Folded (U-shaped) | The phenyl and carboxylic acid ends are in proximity. | High (between carboxylic acid and γ-keto group) |

| Globular | A more compact, non-linear arrangement of the chain. | Moderate |

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be employed to predict plausible reaction mechanisms and analyze the associated transition states. For this compound, a key reaction would be its behavior under conditions that promote cyclization or decarboxylation.

For instance, intramolecular aldol-type reactions could be envisioned, where the enolate of one ketone attacks the other carbonyl group, potentially leading to cyclic products. Theoretical calculations can determine the activation energies for such pathways, indicating their feasibility.

The decarboxylation of the carboxylic acid group, particularly if a β-keto group were present in a different isomer, is another reaction amenable to theoretical study. While this compound is a γ-keto acid, understanding the factors that would favor or inhibit decarboxylation is crucial for predicting its chemical stability. The analysis of the transition state geometries and energies provides critical information about the reaction kinetics. youtube.comyoutube.com

Structure-Reactivity Relationship Studies using Computational Models

Structure-reactivity relationship (SAR) studies, guided by computational models, can systematically probe how modifications to the structure of this compound would affect its reactivity. For example, substituting the phenyl ring with different functional groups could alter the electronic properties of the entire molecule.

Hypothetical SAR based on Computational Models:

| Structural Modification | Predicted Effect on Reactivity | Rationale |

| Electron-donating group on phenyl ring | Increased nucleophilicity of the phenyl ring and potentially the benzoyl carbonyl oxygen. | Increased electron density on the aromatic system. |

| Electron-withdrawing group on phenyl ring | Increased electrophilicity of the benzoyl carbonyl carbon. | Decreased electron density, making the carbonyl more susceptible to nucleophilic attack. |

| Modification of the alkyl chain length | Altered conformational flexibility and the potential for intramolecular reactions. | Changes in the proximity of reactive functional groups. |

These computational SAR studies are invaluable in the rational design of derivatives with tailored chemical or biological activities. nih.govmdpi.com

Theoretical Insights into Intermolecular Interactions

The intermolecular interactions of this compound are critical for understanding its physical properties, such as its melting point, boiling point, and solubility, as well as its interactions in a biological context. Theoretical calculations can quantify the strength and nature of these interactions.

The primary modes of intermolecular interaction would be:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The ketone groups can also act as hydrogen bond acceptors.

π-π Stacking: The phenyl rings can engage in π-π stacking interactions, which would be significant in the solid state or in non-polar environments.

Dipole-Dipole Interactions: The polar carbonyl groups contribute to dipole-dipole interactions.

Computational studies on related compounds, such as 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid, have shown that aromatic substituents significantly influence molecular packing and intermolecular interactions. This underscores the importance of the phenyl group in directing the supramolecular assembly of this compound.

Biological and Biochemical Research Perspectives

Investigation of Metabolic Pathways and Biochemical Transformations

The structure of 4,7-Dioxo-7-phenylheptanoic acid, featuring a phenyl group and a heptanoic acid chain with two ketone functionalities, suggests its potential involvement in the catabolism of aromatic compounds.

Role as an Intermediate in Catabolic Processes and Metabolite Formation

While direct evidence for this compound as a specific intermediate in known catabolic pathways is not extensively documented, its structure is analogous to intermediates formed during the microbial degradation of aromatic hydrocarbons. In these pathways, aromatic rings are opened and subsequently broken down into smaller, aliphatic molecules that can enter central metabolism. The γ- and ζ-keto groups in this compound could represent points of enzymatic action, such as reduction or further oxidation, facilitating the breakdown of the carbon chain. The presence of a carboxylic acid function also suggests its potential to be activated to a coenzyme A (CoA) thioester, a common strategy in the metabolism of fatty acids and other organic acids.

Enzymatic Interactions and Modulation of Biological Systems by Analogs

Dicarbonyl compounds are known to be reactive and can interact with biological macromolecules, including enzymes. wikipedia.org The two carbonyl groups of this compound could potentially interact with active site residues of enzymes, leading to modulation of their activity. Analogs of this compound, particularly those with variations in the phenyl ring or the length of the alkyl chain, could exhibit a range of biological effects. For instance, dicarbonyl compounds can be substrates for reductases that stereoselectively produce chiral diols, which are valuable building blocks in organic synthesis. rsc.org The enzymatic reduction of the ketone groups in this compound or its analogs could be a key metabolic transformation.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of derivatives of this compound is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to a molecule's structure affect its biological function. For dicarbonyl compounds, key structural features that can be varied include the nature of the substituents on the carbonyl groups and the distance between them. wikipedia.orgresearchgate.net

In the context of this compound, SAR studies could involve:

Modification of the Phenyl Ring: Introducing different substituents (e.g., hydroxyl, methoxy, halogen) on the phenyl ring could alter the molecule's polarity, electronic properties, and steric bulk, thereby influencing its interaction with biological targets.

Modification of the Dicarbonyl System: Converting one or both ketone groups to other functional groups (e.g., hydroxyl, amine) would significantly change the molecule's chemical properties and potential biological activity.

An example of SAR in a different class of dicarbonyl-containing compounds, betulinic acid derivatives, demonstrates that modifications to the side chain can dramatically affect anti-HIV activity. nih.gov

Stereochemical Implications in Biological Recognition and Enzyme Specificity

While this compound itself is achiral, the enzymatic reduction of its ketone groups can introduce chirality, leading to the formation of stereoisomeric diols. rsc.org Enzymes, being chiral macromolecules, often exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon one stereoisomer over another. nih.gov

The stereochemical outcome of the reduction of the dicarbonyl groups in this compound analogs would be dependent on the specific enzyme involved. Dicarbonyl reductases, for example, can exhibit remarkable stereoselectivity in the production of chiral diols. rsc.org This specificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which dictates how the substrate binds and which face of the carbonyl group is accessible for reduction. The ability to control the stereochemistry of the resulting diols is of significant interest for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Biosynthetic Considerations for Natural Product Analogs Derived from Polyketide Pathways

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). nih.govnih.gov These enzymes construct complex carbon skeletons through the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.gov The biosynthesis of aromatic polyketides often involves a series of cyclization and aromatization reactions. nih.govresearchgate.net

The structure of this compound, with its alternating carbonyl groups, is reminiscent of a polyketide backbone. It is conceivable that analogs of this compound could be generated through engineered polyketide biosynthetic pathways. By manipulating the starter and extender units, as well as the reductive and cyclizing domains of PKSs, it may be possible to produce novel aromatic heptanoic acid derivatives. plos.orgresearchgate.net The study of fungal and bacterial PKSs provides a foundation for understanding how such complex molecules are assembled in nature and how these enzymatic machineries can be harnessed for the synthesis of new compounds. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Building Block Utility in Multi-Step Organic Synthesis

The strategic importance of 4,7-Dioxo-7-phenylheptanoic acid in organic chemistry is rooted in its nature as a 1,4-dicarbonyl compound. The synthesis of such compounds can be a significant challenge for organic chemists. researchgate.net However, once formed, these molecules serve as pivotal structural elements for the preparation of more complex chemical architectures. researchgate.net

The synthesis of this compound itself can be achieved from readily available starting materials such as acetophenone (B1666503) and furfural. asianpubs.org This accessibility, combined with its reactive functional groups, makes it an attractive intermediate for chemists. In multi-step synthesis, protecting group strategies can be employed to selectively mask one of the ketone functionalities or the carboxylic acid, allowing for transformations at other positions within the molecule. This controlled reactivity is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular frameworks.

Precursor in Natural Product Synthesis and Analogue Development

The structural motifs present in this compound are found in various natural products and their synthetic analogues. This has led to its exploration as a key precursor in several areas of medicinal and synthetic chemistry.

Application in Steroid Precursor Chemistry

Research has been conducted into the synthesis of 7-aryl-4,7-dioxoheptanoic acids, a class of compounds that includes this compound, as potential precursors for steroids. The aim of this research was to develop a synthetic route that could introduce specific features, such as an angular methyl group, which is characteristic of the steroid nucleus. While these studies have explored various transformations with both acidic and basic reagents, they highlight the compound's role in the strategic planning of complex natural product synthesis.

Synthesis of Pyrrole-Containing Scaffolds and Heterocyclic Systems

A significant application of 1,4-dicarbonyl compounds is in the synthesis of substituted pyrroles via the Paal-Knorr pyrrole (B145914) synthesis. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions, to form the pyrrole ring. organic-chemistry.org

Given that this compound is a 1,4-dicarbonyl compound, it is a suitable substrate for the Paal-Knorr synthesis. By reacting it with various amines, a range of substituted pyrroles bearing a carboxylic acid side chain can be produced. These pyrrole derivatives are common structural components in many natural products and are of significant interest in medicinal chemistry. wikipedia.org The reaction is versatile, and a variety of conditions can be employed, including the use of microwave assistance to facilitate the transformation.

Role in the Development of Specialty Chemicals and Intermediates

The utility of this compound extends to its role as a crucial intermediate in the production of specialty chemicals. Its ability to undergo cyclization and condensation reactions makes it a valuable precursor for a variety of more complex molecules. The synthesis of steroid intermediates and pyrrole-containing scaffolds, as discussed previously, are prime examples of its application in creating high-value chemical entities.

Furthermore, γ-keto acids, the class of molecules to which this compound belongs, are recognized as important intermediates in organic synthesis. acs.org They can be used to generate a variety of other functional groups and molecular frameworks, further cementing their role in the development of novel chemical products.

Potential in Functional Materials and Supramolecular Chemistry

The field of materials science is increasingly looking to organic molecules as building blocks for functional materials with tailored properties. While the direct application of this compound in this area is still emerging, the chemistry of dicarbonyl compounds suggests significant potential.

For instance, 1,3-diketones, which share the dicarbonyl motif, are known to form stable complexes with a variety of metal ions. These metal complexes can then self-assemble into ordered supramolecular structures. nih.gov This principle of using complementary ligands to direct the assembly of metal ions into defined architectures is a key strategy in creating complex, functional molecular systems. anu.edu.au The presence of two ketone functionalities in this compound, along with a carboxylic acid group that can also participate in coordination or hydrogen bonding, suggests its potential as a ligand in the design of novel metal-organic frameworks and other supramolecular assemblies.

Moreover, the pyrrole derivatives that can be synthesized from this compound have their own potential in materials science. Dipyrrolyldiketone complexes with copper(II) have been shown to form supramolecular assemblies, indicating a pathway from 1,4-dicarbonyls to functional materials. nih.gov

Emerging Research Directions and Future Outlook

Integration with Flow Chemistry and Sustainable Synthesis Practices

The synthesis of γ-diketones, including 4,7-Dioxo-7-phenylheptanoic acid, is undergoing a shift towards more sustainable and efficient methodologies. Traditional synthesis routes, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of hazardous and corrosive Lewis acid catalysts like aluminum trichloride, posing challenges for waste management and operational safety. organic-chemistry.orgresearchgate.net The development of "greener" alternatives is a key research focus, emphasizing the use of reusable, solid acid catalysts. researchgate.net Materials like zinc oxide (ZnO), various clays (B1170129), and zeolites are being explored as effective, heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, significantly improving the environmental footprint of the synthesis. researchgate.netacs.org

A significant leap forward has been the development of palladium-catalyzed cross-coupling reactions for the construction of γ-diketones. chemrxiv.org One such method involves the coupling of amides and cyclopropanols, which proceeds through the simultaneous activation of C-N and C-C bonds. rsc.orgrsc.org This approach is notable for completely avoiding the need for stoichiometric organometallic reagents or base additives, thus ensuring broad substrate compatibility and reducing waste. chemrxiv.org

The future integration of these modern catalytic systems with flow chemistry represents a promising frontier. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. The adoption of flow processes for the synthesis of this compound could enable more efficient, on-demand production, aligning with the principles of modern, sustainable chemical manufacturing.

Exploration of Novel Catalytic Approaches

Research into novel catalytic systems for synthesizing this compound and related γ-diketones is driven by the need for greater efficiency, selectivity, and sustainability. While classical Friedel-Crafts acylation remains a fundamental method, its limitations have spurred significant innovation. organic-chemistry.org

Recent advances focus on two main fronts:

Heterogeneous Catalysis for Friedel-Crafts Reactions: To circumvent the issues associated with traditional Lewis acids, researchers have successfully employed solid catalysts. These include metal oxides, such as In₂O₃, Ga₂O₃, and ZnO supported on mesoporous materials like MCM-41, which have demonstrated high activity. acs.org Other effective heterogeneous catalysts include natural or modified clays and various zeolites, which provide both Brönsted and Lewis acidity and can be reused across multiple reaction cycles. acs.org

Transition Metal-Catalyzed Cross-Coupling: A paradigm shift from traditional methods is the use of transition metal catalysis. A recently developed palladium-catalyzed reaction couples amides with cyclopropanols to form γ-diketones without the need for stoichiometric organometallic reagents. chemrxiv.orgresearchgate.net The mechanism is believed to involve an oxidative addition/reductive elimination sequence, offering a highly efficient and atom-economical pathway to the desired product. chemrxiv.org This method's reactivity can be programmed by adjusting the steric and electronic environment of the amide, allowing for a controlled and versatile synthetic strategy. chemrxiv.orgrsc.org

| Catalytic Approach | Catalyst Example | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Traditional Friedel-Crafts | AlCl₃ (Aluminum trichloride) | Well-established, broad applicability. | Requires stoichiometric amounts, corrosive, generates hazardous waste. researchgate.net |

| Heterogeneous Friedel-Crafts | ZnO, Zeolites, Supported Metal Oxides | Catalyst is reusable, non-corrosive, easily separated. researchgate.netacs.org | May require higher temperatures or longer reaction times. acs.org |

| Palladium-Catalyzed Cross-Coupling | Palladium(0) complexes | Avoids stoichiometric reagents, high efficiency, mild conditions. chemrxiv.orgrsc.org | Catalyst cost and sensitivity, requires specific coupling partners. |

Advanced Characterization Methodologies and Multi-Modal Approaches

The definitive characterization of this compound relies on a combination of advanced analytical techniques. A known synthesis involves the reaction of acetophenone (B1666503) with furfural, followed by acid-catalyzed hydrolysis. asianpubs.org The resulting product has been thoroughly characterized using spectroscopic and spectrometric methods, including ¹H NMR and LC-MS, to confirm its molecular structure. asianpubs.org

Crucially, the precise three-dimensional arrangement of the molecule in the solid state was determined by single-crystal X-ray diffraction. asianpubs.org This analysis provided unambiguous proof of its structure and revealed its crystallographic parameters. asianpubs.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.3007 (14) |

| b (Å) | 28.405 (8) |

| c (Å) | 7.679 (2) |

| Volume (ų) | 1130.4 (5) |

| Z (Molecules per unit cell) | 4 |

Future research will likely employ multi-modal approaches, integrating several analytical techniques to gain a more holistic understanding. This could involve combining spectroscopic methods (NMR, IR) with high-resolution mass spectrometry (HRMS) and thermal analysis. For studying its potential biological interactions, techniques like tandem mass spectrometry (MS/MS) could be used to identify metabolites or protein adducts. researchgate.net Such comprehensive characterization is essential for correlating the compound's structure with its chemical reactivity and potential biological activity.

Interdisciplinary Research Opportunities in Chemical Biology

A significant area of emerging research lies at the intersection of chemistry and biology. As a γ-dicarbonyl compound, this compound belongs to a class of molecules known for their high reactivity toward biological nucleophiles, such as the amino groups on protein side chains. nih.gov This reactivity links dicarbonyl compounds to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and various pathologies. nih.gov

Recent large-scale, population-based studies have uncovered significant associations between endogenous dicarbonyls (e.g., methylglyoxal, glyoxal) and critical markers of human health. nih.gov These studies have linked elevated dicarbonyl levels to changes in the glomerular filtration rate (GFR) and gamma-glutamyltransferase (GGT) activity, as well as to conditions like hypertension. nih.gov

These findings open up exciting opportunities for using this compound as a chemical probe in biological research. Its defined structure could allow for more controlled studies of dicarbonyl-protein interactions than are possible with smaller, more promiscuous dicarbonyls. It could be employed in cellular or in vitro models to:

Investigate the specific molecular targets of γ-dicarbonyls.

Elucidate the mechanisms of AGE formation and their downstream cellular consequences.

Serve as a reference compound in metabolomic studies aiming to identify novel dicarbonyl species in biological systems.

This line of inquiry positions this compound not just as a synthetic target, but as a valuable tool for exploring fundamental questions in chemical biology and translational medicine.

Q & A

Basic: What are the recommended synthetic pathways for 4,7-Dioxo-7-phenylheptanoic acid, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation followed by oxidative cleavage of intermediates. Key steps include:

- Step 1: React phenyl-substituted precursors with succinic anhydride derivatives under anhydrous conditions (e.g., AlCl₃ as a catalyst).

- Step 2: Oxidize the intermediate ketone groups using Jones reagent (CrO₃ in H₂SO₄) to form the dioxo structure.

- Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane eluent) and verify purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Solubility: Test in polar (water, methanol) and non-polar solvents (DCM, hexane). The compound is likely insoluble in water due to its hydrophobic phenyl group, as seen in structurally similar heptanoic acids .

- Stability: Conduct accelerated stability studies under varying pH (3–9), temperature (4°C–40°C), and light exposure. Monitor degradation via NMR for structural changes .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., antihypertensive vs. cytotoxic effects)?

Methodological Answer:

- Experimental Design: Standardize assays (e.g., cell viability assays with MTT and blood pressure models in rodents) using identical compound batches.

- Data Analysis: Apply multivariate regression to isolate variables (e.g., dosage, cell line specificity). Cross-validate findings with molecular docking simulations to assess binding affinity to target receptors (e.g., angiotensin-converting enzyme) .

Advanced: What strategies mitigate instability during kinetic studies of this compound in aqueous solutions?

Methodological Answer:

- Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) with antioxidants (e.g., 0.01% BHT) to reduce oxidative degradation.

- Real-Time Monitoring: Employ UV-Vis spectroscopy at 280 nm to track absorbance changes over time. For long-term studies, store samples at −80°C under inert gas (N₂) .

Advanced: How can structural modifications enhance the compound’s pharmacological efficacy while minimizing toxicity?

Methodological Answer:

- Rational Design: Introduce electron-withdrawing groups (e.g., -NO₂) at the para position of the phenyl ring to stabilize the dioxo moiety.

- Toxicity Screening: Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity, followed by Ames tests for mutagenicity. Prioritize derivatives with >50% viability in HEK293 cell lines at 100 µM .

Basic: What analytical techniques confirm the molecular identity of synthesized this compound?

Methodological Answer:

- NMR: Validate structure via ¹H NMR (δ 7.3–7.5 ppm for aromatic protons, δ 2.8–3.2 ppm for methylene groups adjacent to carbonyls).

- Mass Spectrometry: Confirm molecular ion peak at m/z 264.27 (calculated for C₁₃H₁₂O₄) using ESI-MS in negative ion mode .

Advanced: What are the best practices for replicating experimental protocols across labs?

Methodological Answer:

- Detailed Documentation: Include exact molar ratios, reaction times, and equipment specifications (e.g., syringe pump flow rates).

- Collaborative Validation: Share raw data (e.g., chromatograms, spectra) via open-access platforms like Zenodo and use interlaboratory comparison studies to identify protocol deviations .

Advanced: How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.